Rostafuroxin - 156722-18-8

Rostafuroxin

Catalog Number: EVT-282016
CAS Number: 156722-18-8
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rostafuroxin has been used in trials studying the treatment of Essential Hypertension.

Ouabain

Relevance: Ouabain plays a central role in the research discussed as it is a key modulator of Na+,K+-ATPase activity, which is directly targeted by Rostafuroxin. Several papers describe elevated levels of endogenous ouabain as a potential contributor to hypertension [, , , , , , , , , , ]. Rostafuroxin acts as an antagonist of ouabain, selectively displacing it from the Na+,K+-ATPase and thereby counteracting its hypertensive effects [, , , , , , , , , ]. The papers highlight the opposing effects of ouabain and Rostafuroxin on blood pressure regulation and suggest Rostafuroxin as a potential therapeutic agent for ouabain-dependent hypertension.

Digitoxigenin

Relevance: Digitoxigenin is the parent compound from which Rostafuroxin is derived [, ]. The structural similarity between the two compounds suggests that Rostafuroxin likely retains some affinity for the Na+,K+-ATPase, but with important differences in its binding mode and selectivity, particularly in relation to ouabain antagonism.

Losartan

Relevance: Losartan serves as a comparator drug in several studies investigating the antihypertensive efficacy and pharmacogenomic profile of Rostafuroxin [, , , ]. Results indicate that the genetic profile associated with Rostafuroxin response does not predict the blood pressure response to losartan, suggesting distinct mechanisms of action between the two drugs [].

Hydrochlorothiazide

Relevance: Similar to losartan, hydrochlorothiazide serves as a comparator drug in studies evaluating the pharmacogenomic profile of Rostafuroxin [, ]. Findings demonstrate that the genetic variants predictive of Rostafuroxin response are not associated with blood pressure response to hydrochlorothiazide, suggesting that Rostafuroxin targets a distinct pathway for blood pressure regulation [].

Digoxin

Relevance: Digoxin is mentioned in the context of endogenous cardiotonic steroids and their role in hypertension [, ]. Interestingly, while both digoxin and ouabain are Na+,K+-ATPase inhibitors, they exhibit different long-term effects on blood pressure regulation. Prolonged ouabain infusion leads to hypertension in rats, while digoxin does not have this effect and even antagonizes ouabain-induced hypertension [, ]. These differences highlight the complexity of cardiotonic steroid interactions with the Na+,K+-ATPase and their downstream signaling effects. Rostafuroxin's ability to selectively antagonize ouabain, but not digoxin, further emphasizes its unique pharmacological profile [].

Marinobufagenin

Relevance: Marinobufagenin is mentioned as an example of an endogenous cardiotonic steroid with potential physiological and pathological roles []. Its concentration increases in response to heart failure, suggesting a possible compensatory mechanism []. In contrast to ouabain, marinobufagenin exerts natriuretic effects on the kidneys, indicating distinct mechanisms of action despite both compounds being Na+,K+-ATPase inhibitors []. The contrasting effects of these related compounds highlight the complexity of Na+,K+-ATPase regulation and its involvement in various physiological processes.

Source and Classification

Rostafuroxin was initially identified through research aimed at understanding the genetic mechanisms underlying hypertension. Its development was guided by findings that highlighted the role of endogenous ouabain and mutant adducin in blood pressure regulation. The compound is classified under antihypertensive agents and is specifically noted for its action on renal sodium handling and vascular function.

Synthesis Analysis

The synthesis of rostafuroxin involves several key steps that utilize organic chemistry techniques. The compound is synthesized from digitoxigenin, which serves as the starting material.

Key Steps in Synthesis:

  1. Functionalization: Digitoxigenin undergoes functional group modifications to introduce necessary substituents that enhance its biological activity.
  2. Formation of Key Intermediates: Various intermediates are formed through reactions such as alkylation, oxidation, and reduction.
  3. Final Coupling: The final step involves coupling reactions that yield rostafuroxin in its active form.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Rostafuroxin has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties. Its chemical formula is C21H30O4C_{21}H_{30}O_4 and it possesses a steroid-like backbone with hydroxyl groups that are crucial for its interaction with biological targets.

Molecular Data:

  • Molecular Weight: Approximately 346.47 g/mol
  • Structural Features: The structure includes multiple rings typical of steroid compounds, with specific stereochemistry that defines its activity.

The three-dimensional arrangement allows for selective binding to the sodium-potassium ATPase pump, disrupting normal function in the presence of endogenous ouabain.

Chemical Reactions Analysis

Rostafuroxin participates in several chemical reactions that are significant for its therapeutic effects:

  1. Inhibition of Sodium-Potassium ATPase: Rostafuroxin selectively binds to the extracellular domain of the sodium-potassium ATPase, inhibiting its activity in conditions where endogenous ouabain is elevated.
  2. Disruption of Protein-Protein Interactions: It disrupts interactions between mutant adducin and other cellular signaling proteins, affecting pathways involved in blood pressure regulation.

These reactions are characterized by specific kinetic parameters such as binding affinity (Kd) and inhibition constants (Ki), which are essential for understanding its efficacy as an antihypertensive agent.

Mechanism of Action

The mechanism of action of rostafuroxin involves two primary pathways:

  1. Inhibition of Endogenous Ouabain Effects: By blocking the action of endogenous ouabain on the sodium-potassium ATPase pump, rostafuroxin reduces sodium reabsorption in renal tubules, leading to decreased blood volume and lower blood pressure.
  2. Modulation of Mutant Adducin Activity: Rostafuroxin selectively inhibits the binding of mutant adducin to signaling pathways that promote sodium retention and vascular contraction, further contributing to its antihypertensive effects.

Studies have shown that rostafuroxin effectively lowers blood pressure in models with genetic predispositions to hypertension, indicating its potential utility in personalized medicine approaches.

Physical and Chemical Properties Analysis

Rostafuroxin exhibits distinct physical and chemical properties:

  • Solubility: It shows variable solubility in organic solvents and limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for steroid derivatives.

These properties influence its formulation for clinical use and impact bioavailability when administered.

Applications

Rostafuroxin has several scientific applications primarily focused on hypertension management:

  1. Clinical Trials: It has been evaluated in clinical settings for its efficacy in lowering blood pressure among patients with specific genetic markers associated with hypertension.
  2. Pharmacogenomics: The drug's development emphasizes personalized medicine by tailoring treatment based on genetic profiles related to sodium handling and blood pressure regulation.
  3. Research Tool: Rostafuroxin serves as a molecular probe to study the genetic underpinnings of hypertension, providing insights into the role of ouabain and adducin mutations.

Properties

CAS Number

156722-18-8

Product Name

Rostafuroxin

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1

InChI Key

AEAPORIZZWBIEX-DTBDINHYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O

Solubility

Soluble in DMSO

Synonyms

17-(3-furyl)-5beta-androstane-3,14,17-triol
PST 2238
PST-2238
rostafuroxin

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.